molecular formula C10H17N3O4 B562491 2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine CAS No. 102879-75-4

2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine

Cat. No.: B562491
CAS No.: 102879-75-4
M. Wt: 243.263
InChI Key: YRCQGZFVHRTXOH-UHFFFAOYSA-N
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Mechanism of Action

For pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its size, polarity, solubility, and stability. For instance, it’s soluble in DMF and DMSO , which might influence its absorption and distribution.

The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, it’s recommended to store the compound at -20° C , suggesting that it might be sensitive to temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine typically involves the reaction of appropriate pyrimidine precursors with diethoxyethyl groups under controlled conditions. The reaction conditions often include the use of solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) and may require specific temperature and pH settings to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions for these reactions vary but generally include controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various functionalized pyrimidine compounds.

Scientific Research Applications

2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving nucleic acids and nucleotides.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of biochemical reagents and standards.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxy-6-methylpyrimidine: Similar in structure but with a methyl group instead of the diethoxyethyl group.

    2,4-Dihydroxy-6-aminopyrimidine: Lacks the diethoxyethyl group but retains the amino and hydroxy groups.

Uniqueness

2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine is unique due to its specific diethoxyethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

6-amino-5-(2,2-diethoxyethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c1-3-16-7(17-4-2)5-6-8(11)12-10(15)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCQGZFVHRTXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=C(NC(=O)NC1=O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652555
Record name 6-Amino-5-(2,2-diethoxyethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102879-75-4
Record name 6-Amino-5-(2,2-diethoxyethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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